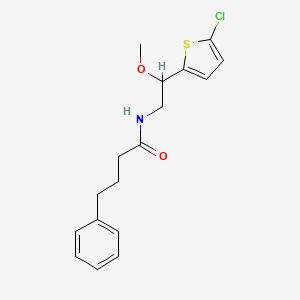

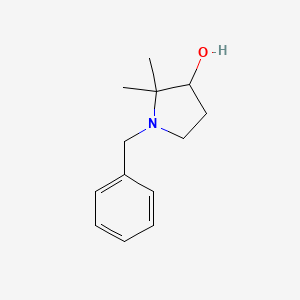

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C17H20ClNO2S and its molecular weight is 337.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Neuroprotective Applications

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-phenylbutanamide and its derivatives have been synthesized and evaluated for their potential in medical research, particularly focusing on anticonvulsant and neuroprotective effects. A study describes the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives, evaluating their anticonvulsant and neuroprotective efficacy. One compound emerged as notably effective, demonstrating promising neuroprotective effects by reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating its potential as a lead in the search for safer and more effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Lipoxygenase Inhibition

Another area of interest is the compound's role in lipoxygenase inhibition, a pathway that could potentially impact inflammatory diseases. Research on heterocyclic compounds similar to this compound has demonstrated moderately good lipoxygenase inhibitory activities, underscoring the biological significance of these compounds and suggesting their utility in designing new therapeutic agents (Aziz‐ur‐Rehman et al., 2016).

Aldol-Type Reactions in Organic Synthesis

In the field of organic synthesis, the compound's derivatives have been employed in aldol-type reactions, showcasing the versatility of these molecules in synthesizing complex structures. For example, the addition of N-chlorosuccinimide to certain acetate and aldehyde combinations in the presence of SnCl2 and benzyl alcohol has been shown to yield 4-substituted 4-benzyloxybutan-2-ones, illustrating the compound's potential as a reagent or intermediate in organic synthetic pathways (Masuyama, Kobayashi, Yanagi, & Kurusu, 1992).

Potential in Controlled Substance Regulation

Furthermore, regulatory research has focused on analogs and derivatives of this compound, particularly in the context of controlled substances. Studies include evaluating the pharmacological and toxicological profiles of similar compounds to inform regulatory actions, showcasing the relevance of these compounds in public health and safety considerations (Boockholdt, 2016).

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO2S/c1-21-14(15-10-11-16(18)22-15)12-19-17(20)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-11,14H,5,8-9,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFGAUHAYLZOKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCCC1=CC=CC=C1)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

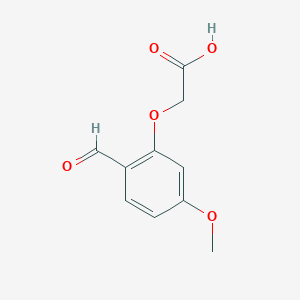

![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)

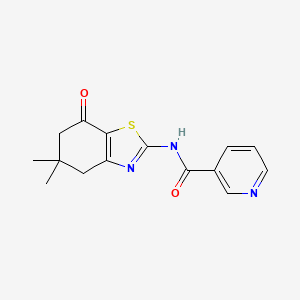

![[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2866752.png)

![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2866754.png)

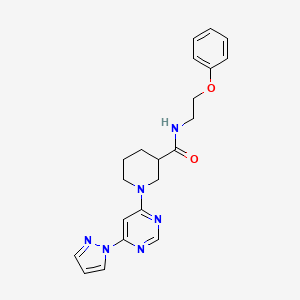

![8-Tert-butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B2866763.png)